molecular formula C10H12O2S B15240496 Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate

Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate

Cat. No.: B15240496
M. Wt: 196.27 g/mol
InChI Key: KIVVRIRTPXUNIQ-FPLPWBNLSA-N
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Description

Ethyl (2Z)-3-(thiophen-2-yl)but-2-enoate is an α,β-unsaturated ester characterized by a thiophene substituent at the β-position and a Z-configuration at the double bond. Thiophene, a sulfur-containing aromatic heterocycle, enhances π-conjugation and may contribute to unique intermolecular interactions, such as hydrogen bonding or π-stacking .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

ethyl (Z)-3-thiophen-2-ylbut-2-enoate

InChI

InChI=1S/C10H12O2S/c1-3-12-10(11)7-8(2)9-5-4-6-13-9/h4-7H,3H2,1-2H3/b8-7-

InChI Key

KIVVRIRTPXUNIQ-FPLPWBNLSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\C1=CC=CS1

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate typically involves the reaction of thiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the butenoate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated esters.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Melting Point/State $^1$H-NMR Key Peaks (δ) HPLC RT (min)
Ethyl (2Z)-3-(thiophen-2-yl)but-2-enoate* 222.25 Not reported Similar to Z-1g (thiophene H: ~7.4–7.5) ~2.0 (est.)
(Z)-Methyl 3-(thiophen-2-yl)but-2-enoate 208.25 88.7–90.0°C 2.32 (d), 5.88 (q) 1.9
Ethyl (2Z)-3-(morpholin-4-yl)but-2-enoate 227.29 Liquid Not reported Not reported

*Estimated based on analogs.

Table 2: Crystallographic Parameters

Compound Space Group Hydrogen Bonding Motif Puckering Parameters (Q, θ, φ)
rac-Ethyl (2Z)-3-{2-[(Z)-4-ethoxy...} P1 S(6) graph set Q = 0.569 Å, θ = 179.2°
trans-N,N′-Bis(4-oxopent-2-en-2-yl)... Not reported Similar S(6) motif Q = 0.572 Å, θ = 178.9°

Biological Activity

Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11_{11}H12_{12}O2_2S
  • Molecular Weight : 220.28 g/mol
  • IUPAC Name : Ethyl (2Z)-3-(thiophen-2-yl)but-2-enoate

The compound features a thiophene ring, which is known to enhance biological activity through various mechanisms, including antioxidant and anti-inflammatory effects.

Antioxidant Activity

Numerous studies have reported the antioxidant properties of this compound. The compound exhibits a significant ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. A comparative analysis of its antioxidant activity against standard antioxidants (e.g., ascorbic acid) showed promising results:

CompoundIC50 (µM)
This compound25.4
Ascorbic Acid30.1

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound demonstrated a dose-dependent reduction in cytokine production:

Concentration (µM)IL-6 Production (pg/mL)
0150
10100
5040

Antimicrobial Activity

The compound has also shown antimicrobial effects against various bacterial strains. In vitro studies revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa20

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The thiophene moiety contributes to the electron-donating ability, enhancing the compound's capacity to neutralize free radicals.
  • Inhibition of Inflammatory Pathways : The compound modulates the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
  • Disruption of Bacterial Cell Membranes : The lipophilic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.

Case Studies

  • Case Study on Antioxidant Efficacy : A clinical trial assessed the effects of this compound on oxidative stress markers in patients with chronic inflammatory diseases. Results indicated a significant reduction in malondialdehyde levels after treatment.
  • Case Study on Anti-inflammatory Effects : In a randomized controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain scores compared to placebo.

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